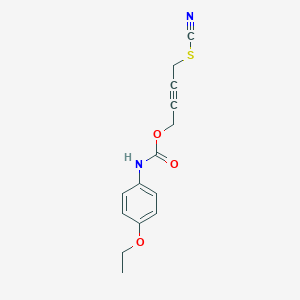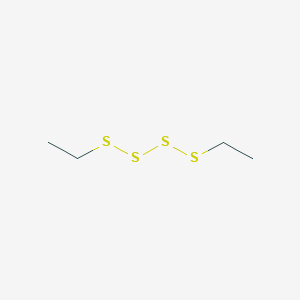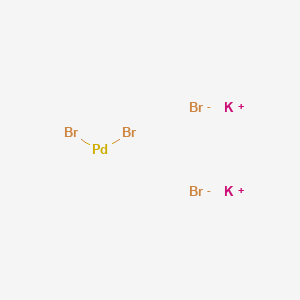
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone is a chemical compound with the molecular formula C18H25NO It contains a phenyl group attached to a cyclohexyl ring, which is further connected to a piperidine ring via a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(4-piperidin-1-ylcyclohexyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as catalytic hydrogenation of precursor compounds may be explored to optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl and piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenyl-(4-piperidin-1-ylcyclohexyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Additionally, the phenyl and piperidine rings contribute to the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone can be compared with other similar compounds, such as:
Cyclohexyl phenyl ketone: Lacks the piperidine ring, resulting in different chemical and biological properties.
Piperidinocyclohexyl ketone: Lacks the phenyl group, affecting its reactivity and applications.
Phenyl piperidinyl ketone: Similar structure but with variations in the position of functional groups, leading to distinct characteristics.
Eigenschaften
CAS-Nummer |
13441-36-6 |
|---|---|
Molekularformel |
C18H25NO |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
phenyl-(4-piperidin-1-ylcyclohexyl)methanone |
InChI |
InChI=1S/C18H25NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
InChI-Schlüssel |
KTVLKSCPNWLHMV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
13441-36-6 |
Synonyme |
Phenyl(1-piperidinocyclohexyl)methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















